Cas no 301232-45-1 (Ethyl 3-(N-BOC-piperidin-4-yl)propioate)

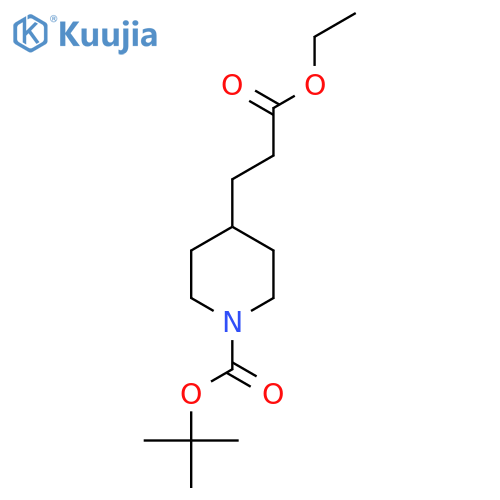

301232-45-1 structure

商品名:Ethyl 3-(N-BOC-piperidin-4-yl)propioate

CAS番号:301232-45-1

MF:C15H27NO4

メガワット:285.379184961319

MDL:MFCD08061335

CID:1011539

Ethyl 3-(N-BOC-piperidin-4-yl)propioate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

- 4-(2-Ethoxycarbonylethyl)piperidine-1-carboxylic acid tert-butyl ester

- Ethyl 3-(N-BOC-piperidin-4-yl)propioate

-

- MDL: MFCD08061335

- インチ: InChI=1S/C15H27NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h12H,5-11H2,1-4H3

- InChIKey: LOMUFJYCJDQUID-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CCC1CCN(CC1)C(=O)OC(C)(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 8

じっけんとくせい

- 密度みつど: 1.036

Ethyl 3-(N-BOC-piperidin-4-yl)propioate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB311279-1 g |

Ethyl 3-(N-BOC-piperidin-4-yl)propioate, 95%; . |

301232-45-1 | 95% | 1g |

€126.60 | 2023-04-26 | |

| Chemenu | CM180276-5g |

tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |

301232-45-1 | 95% | 5g |

$267 | 2021-08-05 | |

| eNovation Chemicals LLC | D459284-1g |

tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |

301232-45-1 | 97% | 1g |

$180 | 2024-05-23 | |

| eNovation Chemicals LLC | Y0979683-5g |

tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |

301232-45-1 | 95% | 5g |

$330 | 2024-08-02 | |

| abcr | AB311279-250 mg |

Ethyl 3-(N-BOC-piperidin-4-yl)propioate, 95%; . |

301232-45-1 | 95% | 250mg |

€89.30 | 2023-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051275-1g |

Ethyl 3-(N-BOC-piperidin-4-yl)propioate |

301232-45-1 | 98% | 1g |

¥369.00 | 2024-08-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T859074-1g |

Tert-Butyl 4-(3-Ethoxy-3-Oxopropyl)Piperidine-1-Carboxylate |

301232-45-1 | ≥97% | 1g |

508.50 | 2021-05-17 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1235-25g |

tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |

301232-45-1 | 95% | 25g |

$734 | 2023-09-07 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1235-10g |

tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |

301232-45-1 | 95 | 10g |

$550 | 2021-05-11 | |

| Chemenu | CM180276-5g |

tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |

301232-45-1 | 95%+ | 5g |

$518 | 2023-01-09 |

Ethyl 3-(N-BOC-piperidin-4-yl)propioate 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

301232-45-1 (Ethyl 3-(N-BOC-piperidin-4-yl)propioate) 関連製品

- 130250-54-3(1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate)

- 154375-43-6(N-Boc-4-piperidinepropionic acid)

- 162504-75-8(1-1,1-Dimethylethoxy)\u200bcarbonyl\u200b-\u200b4-piperidinepropanoic Acid Methyl Ester)

- 183483-09-2(2-(1-tert-butoxycarbonyl-3-piperidyl)acetic acid)

- 175213-46-4(tert-butyl 4-(2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate)

- 84358-13-4(Boc-Inp-OH)

- 124443-68-1(1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate)

- 157688-46-5(2-(1-tert-butoxycarbonyl-4-piperidyl)acetic acid)

- 191599-51-6(O1-tert-butyl O3-ethyl (3S)-piperidine-1,3-dicarboxylate)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:301232-45-1)Ethyl 3-(N-BOC-piperidin-4-yl)propioate

清らかである:99%

はかる:25g

価格 ($):457.0